Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

Catalog No.
S15943849
CAS No.
M.F
C11H12BrClO3
M. Wt
307.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoa...

Product Name

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

IUPAC Name

ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

InChI

InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3

InChI Key

KAUMMKRHHPEIMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is an organic compound characterized by the molecular formula C11H12BrClO3C_{11}H_{12}BrClO_3. This compound is a derivative of propanoic acid, notable for its unique combination of bromine and chlorine substituents on the phenyl ring, which significantly influences its chemical behavior and biological activity. The presence of these halogens enhances the compound's reactivity and potential applications in various fields, including medicinal chemistry and material science .

Major Reactions

The compound can undergo several significant reactions:

  • Esterification: Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is synthesized through the esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
  • Oxidation: This compound can be oxidized to form 3-(2-bromo-6-chlorophenyl)-3-oxopropanoate, which may have different properties and applications.
  • Reduction: It can also be reduced to yield Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanol, further diversifying its chemical utility.
  • Substitution: The compound can participate in substitution reactions, such as converting to Ethyl 3-(2-methoxy-6-chlorophenyl)-3-hydroxypropanoate, showcasing its versatility in synthetic organic chemistry.

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate has been investigated for its potential biological activities. The unique halogenated structure may enhance its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest it could exhibit anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications in medicine . The specific mechanism of action involves binding affinity influenced by the bromine and chlorine atoms on the phenyl ring, which may enhance its effectiveness against certain biological pathways.

Laboratory Synthesis

The laboratory synthesis of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate typically involves:

  • Starting Materials: The synthesis begins with 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid.
  • Esterification Process: This acid is reacted with ethanol in the presence of sulfuric acid as a catalyst.
  • Reflux Conditions: The reaction is conducted under reflux to ensure complete conversion to the ester.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automation allows for precise control over reaction parameters such as temperature and pressure, ensuring consistent product quality across batches .

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.
  • Material Science: Used in developing new materials due to its unique chemical properties .

Research into the interaction of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate with biomolecules has shown promise. Its structural features may facilitate interactions with specific enzymes or receptors, leading to various biological effects. Studies are ongoing to elucidate these mechanisms further and assess its potential therapeutic applications in greater detail .

Several compounds share structural similarities with Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoateC12H15BrO4C_{12}H_{15}BrO_4Contains a methoxy group instead of chlorine
Ethyl 4-(2-bromo-5-chlorophenyl)-4-hydroxybutanoateC12H14BrClO4C_{12}H_{14}BrClO_4Different carbon chain length and position
Ethyl 4-(bromophenyl)-4-hydroxybutanoateC11H13BrO4C_{11}H_{13}BrO_4Lacks chlorine substitution

These compounds highlight the uniqueness of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate due to its specific halogenation pattern and functional groups, which may confer distinct chemical properties and biological activities compared to its analogs .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

305.96583 g/mol

Monoisotopic Mass

305.96583 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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